molecular formula C₁₅H₁₄O₂ B1141450 4,4'-Dihydroxy-alpha-methylstilbene CAS No. 35752-78-4

4,4'-Dihydroxy-alpha-methylstilbene

Cat. No.: B1141450
CAS No.: 35752-78-4
M. Wt: 226.27
InChI Key:
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Description

4,4’-Dihydroxy-alpha-methylstilbene is a chemical compound with the molecular formula C15H14O2. It is a type of stilbenol, characterized by the presence of two hydroxyl groups attached to the aromatic rings and a methyl group on the alpha position of the stilbene backbone . This compound is known for its various applications in scientific research and industry.

Preparation Methods

The synthesis of 4,4’-dihydroxy-alpha-methylstilbene typically involves the reaction of appropriate precursors under specific conditions. One common method includes the condensation of 4-hydroxybenzaldehyde with 4-hydroxyacetophenone in the presence of a base, followed by dehydration to form the stilbene structure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4,4’-Dihydroxy-alpha-methylstilbene undergoes various chemical reactions, including:

Scientific Research Applications

4,4’-Dihydroxy-alpha-methylstilbene has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4’-dihydroxy-alpha-methylstilbene involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

4,4’-Dihydroxy-alpha-methylstilbene can be compared with other stilbenes, such as resveratrol and pterostilbene. While all these compounds share a similar stilbene backbone, they differ in their substituents and, consequently, their properties and applications. For instance:

Properties

IUPAC Name

4-[(E)-2-(4-hydroxyphenyl)prop-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11(13-4-8-15(17)9-5-13)10-12-2-6-14(16)7-3-12/h2-10,16-17H,1H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNXCGMIMVLCRP-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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